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Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314 Get Quote

This technical guide provides a comprehensive literature review of 4-methyl-2-penten-1-ol, a

six-carbon allylic alcohol. The document is intended for researchers, scientists, and

professionals in drug development, offering a detailed overview of its chemical and physical

properties, synthesis methodologies, spectroscopic data, and known biological activities. Due

to the limited availability of data for 4-methyl-2-penten-1-ol, information on closely related

isomers and the general class of allylic alcohols is included to provide a broader context.

Physicochemical Properties
4-Methyl-2-penten-1-ol, with the chemical formula C₆H₁₂O, is an unsaturated alcohol. It exists

as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond.

While experimental physicochemical data for 4-methyl-2-penten-1-ol is sparse in the literature,

some computed properties for the (E)-isomer are available. For comparative purposes,

experimental data for the related saturated alcohol, 4-methyl-2-pentanol, is also provided.

Table 1: Physicochemical Properties of 4-methyl-2-penten-1-ol and Related Compounds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15075314?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15075314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
(E)-4-methyl-2-penten-1-ol
(Computed)

4-methyl-2-pentanol
(Experimental)

CAS Number 69143-05-1 108-11-2

Molecular Formula C₆H₁₂O[1] C₆H₁₄O

Molecular Weight 100.16 g/mol [1] 102.17 g/mol

Boiling Point Not available 131-132 °C

Density Not available 0.807 g/cm³

Solubility in Water Not available 15 g/L at 20 °C

XLogP3-AA 1.2[1] 1.4

Topological Polar Surface Area 20.2 Å²[1] 20.2 Å²

Synthesis of 4-methyl-2-penten-1-ol
Detailed experimental protocols for the synthesis of 4-methyl-2-penten-1-ol are not readily

available in peer-reviewed literature. However, general synthetic routes for allylic alcohols of

this type include the Grignard reaction, aldol condensation, and hydroformylation.

A plausible and widely used method for the targeted synthesis of 4-methyl-2-penten-1-ol is the

Grignard reaction. This approach involves the reaction of a Grignard reagent with an

appropriate aldehyde. For the synthesis of 4-methyl-2-penten-1-ol, isovaleraldehyde could be

reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide.

General Experimental Protocol for Grignard Synthesis:
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert

atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous

ether solvent (e.g., diethyl ether or tetrahydrofuran). A solution of vinyl bromide in the same

anhydrous solvent is added dropwise to initiate the formation of vinylmagnesium bromide.

Grignard Reaction: The solution of isovaleraldehyde in anhydrous ether is cooled in an ice

bath. The prepared vinylmagnesium bromide solution is then added dropwise to the
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aldehyde solution with constant stirring. The reaction is typically allowed to proceed to

completion at room temperature.

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous

solution of ammonium chloride. The organic layer is separated, and the aqueous layer is

extracted with ether. The combined organic extracts are washed with brine, dried over an

anhydrous drying agent (e.g., magnesium sulfate), and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by fractional distillation or column chromatography to yield 4-methyl-2-penten-1-ol.

General Workflow for Grignard Synthesis of 4-methyl-2-penten-1-ol

Grignard Reagent Preparation
(Vinylmagnesium Bromide)

Grignard Reaction with Isovaleraldehyde

Aqueous Work-up and Extraction

Purification
(Distillation/Chromatography)

4-methyl-2-penten-1-ol
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A generalized workflow for the synthesis of 4-methyl-2-penten-1-ol via a Grignard reaction.

Spectroscopic Analysis
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Experimental spectroscopic data for 4-methyl-2-penten-1-ol is not widely published. However,

based on the known spectral characteristics of similar molecules, the expected spectroscopic

features can be predicted.

Table 2: Predicted Spectroscopic Data for 4-methyl-2-penten-1-ol

Technique Predicted Key Signals/Features

¹H NMR

Signals corresponding to vinylic protons (δ 5.5-

6.0 ppm), a proton on the carbon bearing the

hydroxyl group (δ ~4.0 ppm), a broad singlet for

the hydroxyl proton, and signals for the aliphatic

protons, including a doublet for the two methyl

groups of the isopropyl moiety.

¹³C NMR

Peaks in the olefinic region (δ 120-140 ppm), a

peak for the carbon attached to the hydroxyl

group (δ ~60-70 ppm), and peaks for the

aliphatic carbons.

Infrared (IR)

A broad absorption band in the region of 3200-

3600 cm⁻¹ due to the O-H stretching of the

alcohol, C-H stretching absorptions just below

3000 cm⁻¹, and a C=C stretching absorption

around 1650-1670 cm⁻¹.

Mass Spectrometry (MS)

A molecular ion peak (M⁺) at m/z 100.

Fragmentation would likely involve the loss of

water (M-18), and cleavage of the C-C bond

adjacent to the oxygen atom.

Biological Activity and Toxicological Profile
There is a significant lack of published research on the specific biological activities of 4-methyl-

2-penten-1-ol. However, the broader class of allylic alcohols is known to possess a range of

biological effects, and some members are found in bioactive natural products.
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Allyl alcohol and its derivatives can exhibit antimicrobial properties. For instance, allyl alcohol, a

metabolic product of garlic, has been shown to induce oxidative stress in Candida albicans.[2]

This is mediated through the depletion of glutathione and an increase in reactive oxygen

species.[2] The toxicity of many allylic alcohols is often attributed to their metabolic oxidation to

the corresponding α,β-unsaturated aldehydes or ketones. These metabolites are electrophilic

and can react with cellular nucleophiles, such as proteins, leading to cellular damage.

The general mechanism of toxicity for many allylic alcohols involves enzymatic oxidation by

alcohol dehydrogenase to form a reactive α,β-unsaturated aldehyde. This aldehyde can then

adduct to cellular macromolecules, leading to cytotoxicity.

General Metabolic Activation and Toxicity Pathway of Allylic Alcohols
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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